Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate
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Overview
Description
METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE is a complex organic compound featuring a trifluoromethyl group, a benzoylamino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound’s electronic properties, enhancing its binding affinity and specificity . The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Furans: Compounds with similar furan rings and trifluoromethyl groups, used in various chemical and pharmaceutical applications.
Benzoylamino Derivatives: Compounds featuring the benzoylamino group, known for their bioactive properties and use in drug development.
Uniqueness
METHYL 4-(BENZOYLAMINO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-3-FURANCARBOXYLATE stands out due to its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C15H12F3NO5 |
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Molecular Weight |
343.25 g/mol |
IUPAC Name |
methyl 4-benzamido-2-methyl-5-oxo-4-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO5/c1-8-10(12(21)23-2)14(13(22)24-8,15(16,17)18)19-11(20)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,19,20) |
InChI Key |
AJVMRBOZSCMHNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)O1)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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